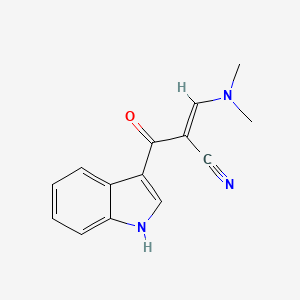![molecular formula C19H16N4OS B2559842 3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-66-5](/img/structure/B2559842.png)
3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thiazole ring, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and thiazole rings, which are five-membered rings containing nitrogen and sulfur atoms, respectively . The presence of these heterocycles can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole and thiazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and thiazole rings might affect its solubility and stability .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
A study on the metabolism of a related compound, SB-649868, reveals its extensive metabolism in humans. This compound, an orexin receptor antagonist, showed principal elimination via feces and identified several metabolites, highlighting the complexity of its biotransformation pathways. This study illustrates the intricate metabolism and disposition pathways of such compounds in the human body, which is crucial for understanding their pharmacokinetics and optimizing therapeutic dosing regimens (Renzulli et al., 2011).
Repellent Efficacy
Research on new chiral piperidine analogs, such as SS220, compared to Deet and Bayrepel, shows significant potential in repelling Aedes aegypti and Anopheles stephensi mosquitoes. These findings suggest that compounds with structural similarities or functional analogies to the specified chemical might serve as effective insect repellents, contributing to the prevention of mosquito-borne diseases (Klun et al., 2003).
Therapeutic Potential
The compound dabigatran, a direct thrombin inhibitor, showcases the therapeutic potential of related chemical structures. A study on dabigatran's metabolism and disposition in humans emphasizes its bioavailability and pharmacokinetic profile, underlining the importance of understanding these aspects for clinical application. Dabigatran's role in anticoagulation therapy highlights how compounds with similar chemical frameworks might be developed for therapeutic purposes, particularly in conditions requiring precise modulation of the coagulation cascade (Blech et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-7-6-10-16(20-12)22-18(24)17-13(2)23-11-15(21-19(23)25-17)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQBEHJFOUBTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

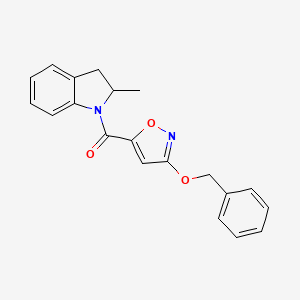
![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2559761.png)
![N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559762.png)

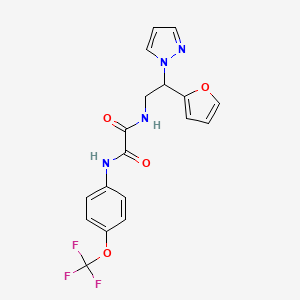
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2559767.png)

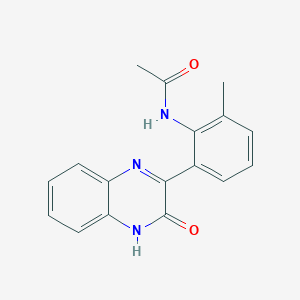
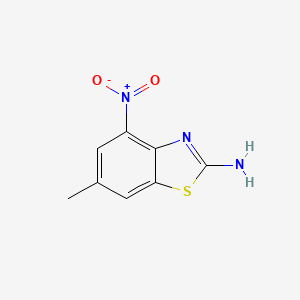
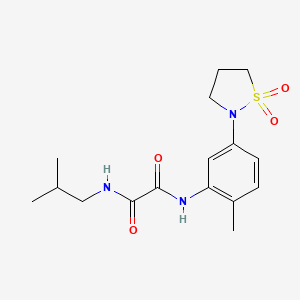
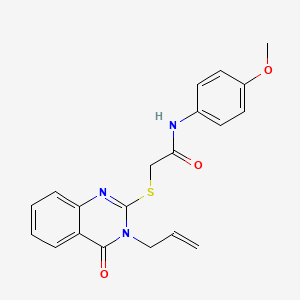

![4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2559775.png)
